molecular formula C8H7Br2N B1434997 3,6-Dibromo-2-cyclopropylpyridine CAS No. 1256810-82-8

3,6-Dibromo-2-cyclopropylpyridine

Cat. No. B1434997
CAS RN: 1256810-82-8
M. Wt: 276.96 g/mol
InChI Key: QLWCUKNDSZDBKK-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-cyclopropylpyridine is a chemical compound with the molecular formula C8H7Br2N . It has a molecular weight of 276.96 g/mol .


Molecular Structure Analysis

The molecular structure of 3,6-Dibromo-2-cyclopropylpyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 3 and 6 positions with bromine atoms and at the 2 position with a cyclopropyl group .

Scientific Research Applications

Pharmacology

3,6-Dibromo-2-cyclopropylpyridine: is a compound that can be utilized in pharmacological research, particularly in the synthesis of novel drug candidates. Its bromine groups make it a valuable intermediate for constructing complex molecules that may exhibit therapeutic activity. For instance, it could be used to develop new anti-inflammatory agents or antiviral drugs by exploiting its ability to undergo further chemical transformations .

Material Science

In material science, 3,6-Dibromo-2-cyclopropylpyridine can serve as a precursor for the synthesis of advanced materials. Its molecular structure allows for the introduction of various functional groups, which can lead to the creation of new polymers or coatings with unique properties such as enhanced durability or electrical conductivity .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis as a building block for creating complex organic molecules. Its reactive bromine atoms are points of attachment for various substituents, enabling the construction of diverse molecular architectures. This is particularly useful in the development of new synthetic methodologies or the production of fine chemicals .

Analytical Chemistry

In analytical chemistry, 3,6-Dibromo-2-cyclopropylpyridine can be used as a standard or reference compound in chromatographic methods. Its distinct spectral properties allow it to be easily identified and quantified, which is essential for the accurate analysis of complex mixtures .

Life Sciences

The compound’s potential in life sciences research lies in its ability to interact with biological molecules. It could be used in molecular docking studies to explore interactions with proteins or nucleic acids, aiding in the discovery of new biological pathways or targets for drug development .

Chromatography Research

3,6-Dibromo-2-cyclopropylpyridine: may find applications in chromatography research as a component of stationary phases or as a derivatization agent to improve the separation of analytes. Its structure could enhance the selectivity and sensitivity of chromatographic techniques, which is vital for the separation sciences .

properties

IUPAC Name

3,6-dibromo-2-cyclopropylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2N/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWCUKNDSZDBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-2-cyclopropylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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